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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Centrosomal Protein

131 (CEP131), a key regulator of cellular division and stress responses. This document details

its alternative names, summarizes key quantitative data, provides detailed experimental

protocols for its study, and visualizes its critical signaling pathways.

Nomenclature and Aliases of the CEP131 Gene
The gene officially known as CEP131 has been identified and described in the literature under

several alternative names and aliases. A clear understanding of this nomenclature is crucial for

comprehensive literature searches and data integration.
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Category Name/Alias Source

Official Symbol CEP131 HGNC[1]

Full Name Centrosomal Protein 131 GeneCards

Alias AZI1 GeneCards, UniProt[2]

Alias KIAA1118
GeneCards, UniProt[2],

Ensembl[3]

Alias AZ1 GeneCards, Wikipedia[4]

Alias ZA1 Wikipedia[4]

Descriptive Name
5-Azacytidine-Induced Protein

1
UniProt[2]

Descriptive Name
Centrosomal Protein of 131

kDa
NCBI[5]

Descriptive Name
Pre-Acrosome Localization

Protein 1
UniProt[2]

Previous Symbol AZI1 GeneCards

Quantitative Data Summary
This section presents key quantitative findings from studies on CEP131 function, offering

insights into its regulatory impact.
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Experimental
Condition

Finding Cell Type Reference

CEP131

Overexpression

~1.5-fold increase in

STIL and Plk4 signal

intensity at the

centriole.

U2OS

CEP131

Overexpression

~10% increase in

centriole and

centrosome

amplification.

U2OS [5]

siRNA-mediated

CEP131 knockdown

Moderate decrease in

the proportion of cells

with four centrioles.

U2OS [5]

CEP131 depletion

>84% of cells in S

phase failed to

properly duplicate

their centrioles.

HeLa [6]

Loss of Pericentrin

(PCNT)

Near elimination of

CEP131 signal at the

centrosome and its

vicinity.

U2OS [5]

Signaling Pathways Involving CEP131
CEP131 is a critical node in at least two major signaling pathways: the Plk4-mediated

centrosome duplication pathway and the p38-MK2-mediated stress response pathway.

CEP131 in Plk4-Mediated Centrosome Duplication
CEP131 acts as a scaffold and substrate for Polo-like kinase 4 (Plk4), the master regulator of

centriole duplication.[3][4][7][8] Phosphorylation of CEP131 by Plk4 is a key step in the

recruitment and stabilization of STIL, another crucial protein for centriole assembly.[3][8] This

cascade ensures the timely and accurate duplication of centrosomes.
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CEP131 in Plk4-Mediated Centrosome Duplication
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Caption: Plk4 phosphorylates CEP131, promoting STIL recruitment and Plk4 stabilization for

centriole duplication.

CEP131 in the Stress-Induced Remodeling of Centriolar
Satellites
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In response to cellular stress, such as UV radiation, the p38-MK2 signaling cascade is

activated.[9][10] MK2 directly phosphorylates CEP131 at serines 47 and 78, creating a binding

site for 14-3-3 proteins.[9] This interaction leads to the sequestration of CEP131 in the

cytoplasm, causing the dispersal of centriolar satellites.[9][10]
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CEP131 in Stress-Induced Centriolar Satellite Remodeling
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Caption: Stress-activated p38-MK2 pathway phosphorylates CEP131, leading to its

sequestration and centriolar satellite dispersal.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of CEP131.

Co-Immunoprecipitation of CEP131 and Interacting
Partners
This protocol is designed to verify the physical interaction between CEP131 and its binding

partners, such as Plk4 or STIL.[5]

Cell Lines: HEK293T or U2OS cells are suitable for this protocol.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Primary antibodies: anti-CEP131, anti-Plk4, anti-STIL, or antibodies against epitope tags

(e.g., anti-HA, anti-Myc, anti-GFP).

Protein A/G magnetic beads or agarose beads.

Wash buffer (e.g., PBS with 0.1% Tween-20).

Elution buffer (e.g., SDS-PAGE sample buffer).

Western blot reagents.

Procedure:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.
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Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Immunoprecipitation:

Determine the protein concentration of the cell lysate.

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

Centrifuge and transfer the pre-cleared lysate to a new tube.

Add the primary antibody (2-5 µg) to the pre-cleared lysate and incubate overnight at 4°C

with gentle rotation.

Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C with gentle rotation.

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads three to five times with ice-cold wash buffer.

After the final wash, remove all residual wash buffer.

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and

boiling for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Perform western blotting with primary antibodies against the protein of interest and its

putative interacting partner.
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siRNA-Mediated Knockdown of CEP131
This protocol describes the transient knockdown of CEP131 expression using small interfering

RNA (siRNA) to study its functional consequences, such as defects in centriole duplication.[5]

[11]

Cell Lines: U2OS or HeLa cells are commonly used.

Materials:

CEP131-specific siRNA duplexes (at least two different sequences are recommended).

Non-targeting (scrambled) control siRNA.

Transfection reagent (e.g., Lipofectamine RNAiMAX).

Opti-MEM reduced-serum medium.

Complete cell culture medium.

Reagents for downstream analysis (e.g., quantitative PCR, western blotting,

immunofluorescence).

Procedure:

Cell Seeding:

One day before transfection, seed cells in antibiotic-free medium to achieve 30-50%

confluency at the time of transfection.

Transfection:

For each well of a 6-well plate, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM.

In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the

manufacturer's instructions.

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room

temperature for 5-20 minutes to allow complex formation.
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Add the siRNA-lipid complex to the cells.

Incubation and Analysis:

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

Harvest the cells for analysis.

To verify knockdown efficiency:

Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed

by qPCR using primers specific for CEP131 and a housekeeping gene.

Western Blotting: Prepare cell lysates and perform western blotting with an anti-CEP131

antibody.

To assess phenotype (e.g., centriole duplication):

Fix cells and perform immunofluorescence staining with antibodies against centriolar

markers (e.g., Centrin, γ-tubulin).

Analyze the number of centrioles per cell using fluorescence microscopy.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of

CEP131 in a specific cellular process.
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General Experimental Workflow for CEP131 Functional Analysis
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Caption: A workflow for studying CEP131 function, from genetic manipulation to downstream

molecular and cellular analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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